NVP-BHG712

Beschreibung

Eigenschaften

IUPAC Name |

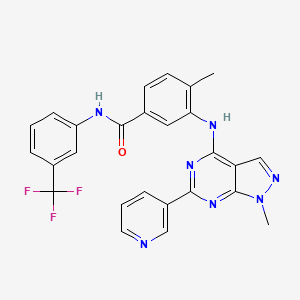

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPLJOKGAACRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587779 | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940310-85-0 | |

| Record name | NVP-BHG 712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 940310-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NVP-BHG 712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NVP-BHG712

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase. This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, effects on key signaling pathways, and its impact on physiological processes, particularly angiogenesis. It also addresses the critical issue of a commonly occurring regioisomer, NVPiso, which exhibits a distinct target profile. This guide is intended to serve as a technical resource, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes to facilitate further research and development.

Introduction to this compound

This compound is a pyrazolo[3,4-d]pyrimidine-based compound initially developed as a selective inhibitor of the EphB4 (Ephrin type-B receptor 4) kinase. The Eph receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in a variety of developmental processes, including axon guidance, cell migration, and angiogenesis. Dysregulation of Eph/ephrin signaling has been implicated in the pathophysiology of several diseases, including cancer.

Specifically, the EphB4 receptor and its cognate ligand, ephrinB2, are critically involved in embryonic vessel development and pathological angiogenesis, such as that observed in tumor growth. This compound was designed to target the ATP-binding site of the EphB4 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

A crucial consideration for researchers working with this compound is the existence of a regioisomer, NVPiso, which differs by the position of a single methyl group. This seemingly minor structural change leads to a significant alteration in the kinase selectivity profile, with NVPiso demonstrating a preference for DDR1 (Discoidin Domain Receptor 1) over EphB4. Commercially available this compound has often been found to be this regioisomer, highlighting the importance of verifying the identity of the compound used in experimental studies.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site within the kinase domain of the EphB4 receptor. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, ephrinB2. As a consequence, the downstream signaling cascade, known as "forward signaling," is blocked.

Inhibition of EphB4 Forward Signaling

EphB4 forward signaling is initiated by the binding of ephrinB2, leading to receptor dimerization and trans-autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing SH2 domains, activating multiple pathways that regulate cell adhesion, migration, and proliferation. By inhibiting the initial autophosphorylation step, this compound effectively abrogates these downstream effects.

Impact on VEGF-Driven Angiogenesis

A significant consequence of EphB4 inhibition by this compound is the suppression of VEGF (Vascular Endothelial Growth Factor)-driven angiogenesis.[1][2] While this compound has minimal direct inhibitory activity against VEGFR2 (VEGF Receptor 2), its action on EphB4 signaling interferes with the angiogenic process stimulated by VEGF.[1][3] This suggests a critical crosstalk between the EphB4 and VEGF signaling pathways in the regulation of blood vessel formation.[1] Inhibition of EphB4 forward signaling is sufficient to block VEGF-induced angiogenesis, highlighting the non-redundant role of EphB4 in this process.[1][2]

dot

Caption: this compound inhibits EphB4 signaling and its crosstalk with the VEGF pathway.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating high selectivity for EphB4. The following tables summarize the quantitative data for this compound and its regioisomer, NVPiso.

Table 1: Inhibitory Activity of this compound against Key Kinases

| Target Kinase | Assay Type | IC50 / ED50 (nM) | Reference |

| EphB4 | Cell-based | 25 | [3] |

| VEGFR2 | Cell-based | 4200 | [3] |

| c-Raf | Biochemical | 395 | [3] |

| c-Src | Biochemical | 1266 | [3] |

| c-Abl | Biochemical | 1667 | [3] |

| EphA2 | Cell-based | - | - |

| EphB2 | Cell-based | - | - |

| EphB3 | Cell-based | - | - |

| EphA3 | Cell-based | - | - |

Table 2: Comparative Inhibitory Activity of this compound and NVPiso

| Target Kinase | Compound | Assay Type | IC50 (nM) | Reference |

| EphB4 | This compound | NanoBRET | 3.0 | |

| EphB4 | NVPiso | NanoBRET | 1660 | |

| DDR1 | This compound | Biochemical | >10000 | |

| DDR1 | NVPiso | Biochemical | 11 | |

| EphA2 | This compound | NanoBRET | 3.3 | |

| EphA2 | NVPiso | NanoBRET | 163 |

dot

Caption: Target preference of this compound and its regioisomer NVPiso.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and extension of scientific findings. The following sections provide methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against purified EphB4 kinase.

Objective: To determine the IC50 value of this compound for EphB4 kinase activity.

Materials:

-

Recombinant human EphB4 kinase (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

³²P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant EphB4 kinase and the peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP (containing ³²P-γ-ATP for radiometric assay).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding 3% phosphoric acid for radiometric assay).

-

For Radiometric Assay: a. Spot a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively to remove unincorporated ³²P-γ-ATP. c. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: a. Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Autophosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit EphB4 autophosphorylation in a cellular context.

Objective: To determine the ED50 value of this compound for the inhibition of ligand-induced EphB4 autophosphorylation.

Materials:

-

HEK293 or A375 cells stably overexpressing human EphB4

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

EphrinB2-Fc ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EphB4 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed the EphB4-overexpressing cells in culture plates and grow to near confluency.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with pre-clustered ephrinB2-Fc for a short period (e.g., 15-20 minutes) to induce EphB4 autophosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate EphB4 from the lysates using an anti-EphB4 antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the protein from the beads and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB4.

-

Strip and re-probe the membrane with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4.

-

Quantify the band intensities and normalize the phosphotyrosine signal to the total EphB4 signal.

-

Calculate the percentage of inhibition and determine the ED50 value.

In Vivo VEGF-Induced Angiogenesis Model

This protocol describes a murine model to evaluate the anti-angiogenic effects of this compound in vivo.

Objective: To assess the efficacy of this compound in inhibiting VEGF-induced angiogenesis in a mouse model.

Materials:

-

Female athymic nude mice

-

Matrigel (growth factor reduced)

-

Recombinant human VEGF

-

Heparin

-

This compound formulation for oral administration

-

Vehicle control

-

Anesthesia

-

Surgical tools

-

Hemoglobin assay kit or anti-CD31 antibody for immunohistochemistry

Procedure:

-

Prepare Matrigel plugs containing VEGF and heparin. Keep on ice to prevent premature polymerization.

-

Anesthetize the mice.

-

Subcutaneously inject the Matrigel plugs into the flanks of the mice.

-

Administer this compound or vehicle control orally to the mice daily, starting from the day of Matrigel injection.

-

After a pre-determined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by: a. Hemoglobin content: Homogenize the Matrigel plugs and measure the hemoglobin concentration using a commercially available kit (e.g., Drabkin's reagent). b. Immunohistochemistry: Fix, embed, and section the Matrigel plugs. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.

-

Compare the extent of angiogenesis in the this compound-treated group with the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EphB4 kinase. Its mechanism of action primarily involves the blockade of EphB4 forward signaling, which in turn leads to the inhibition of VEGF-driven angiogenesis. The discovery of the regioisomer NVPiso with its distinct selectivity profile underscores the importance of stringent quality control in preclinical research. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the EphB4 signaling pathway. Future studies may focus on elucidating the detailed molecular mechanisms of the crosstalk between EphB4 and other signaling pathways, as well as exploring the clinical utility of this compound and other EphB4 inhibitors in oncology and other angiogenesis-dependent diseases.

References

NVP-BHG712: An In-depth Technical Guide to its Effects on Ephrin Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NVP-BHG712 and its effects on the Ephrin (Eph) receptor signaling pathways. This document details the mechanism of action, quantitative inhibitory data, and the impact on downstream cellular processes. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support research and development efforts in this area.

Introduction to Ephrin Receptor Signaling

The Ephrin (Eph) receptors constitute the largest family of receptor tyrosine kinases (RTKs) and, along with their ligands, the ephrins, play crucial roles in a myriad of physiological and pathological processes.[1] These include embryonic development, axon guidance, tissue patterning, and angiogenesis.[1][2] Unlike most RTK signaling, the Eph/ephrin system is characterized by bidirectional signaling, which can occur in both the receptor-bearing cell ("forward signaling") and the ligand-bearing cell ("reverse signaling").[1][3]

Eph receptors are divided into two subclasses, EphA and EphB, based on their sequence homology and binding affinity for the two classes of ephrin ligands, ephrin-A (GPI-anchored) and ephrin-B (transmembrane).[2] This guide focuses on the EphB4 receptor, a key player in vascular development and pathological angiogenesis, and its interaction with the inhibitor this compound.[1][4]

EphB4 Forward Signaling: Upon binding of its cognate ligand, ephrin-B2, the EphB4 receptor undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[5] This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate endothelial cell migration, proliferation, and survival.[6][7]

This compound: A Potent Inhibitor of EphB4 Kinase

This compound is a potent and selective, orally active small molecule inhibitor of the EphB4 receptor tyrosine kinase.[1][4] It functions by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This targeted inhibition of EphB4 forward signaling makes this compound a valuable tool for studying the physiological roles of this pathway and a potential therapeutic agent for diseases characterized by aberrant angiogenesis, such as cancer.[4][8]

It is crucial to note that some commercially available samples of this compound have been identified as a regioisomer, termed NVPiso. This isomer exhibits a different selectivity profile, with a significantly lower affinity for EphB4.[8] Researchers should, therefore, ensure the chemical identity and purity of their this compound samples.

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound against various kinases.

Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

| EphB4 | Cell-Based Autophosphorylation ELISA | ED50 | 25 nM | [4][8] |

| EphA2 | Cell-Based Autophosphorylation | IC50 | 3.3 nM | [3] |

| EphB2 | Cell-Based Autophosphorylation | - | Potent Inhibition | [4] |

| EphB3 | Cell-Based Autophosphorylation | - | Potent Inhibition | [4] |

| EphA3 | Cell-Based Autophosphorylation | - | Potent Inhibition | [4] |

| VEGFR2 | Cell-Based Autophosphorylation ELISA | ED50 | 4200 nM | [4] |

| c-Raf | Biochemical Kinase Assay | IC50 | 0.395 µM | [9] |

| c-Src | Biochemical Kinase Assay | IC50 | 1.266 µM | [9] |

| c-Abl | Biochemical Kinase Assay | IC50 | 1.667 µM | [9] |

Table 2: In Vivo Efficacy of this compound in a VEGF-Driven Angiogenesis Model

| Dosage | Administration | Effect | Reference |

| 3 mg/kg | Daily Oral Gavage | Significant inhibition of VEGF-stimulated tissue formation and vascularization | [9] |

| 10 mg/kg | Daily Oral Gavage | Reversal of VEGF-enhanced tissue formation and vessel growth | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Ephrin receptor signaling.

Biochemical EphB4 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the EphB4 kinase domain.

Materials:

-

Recombinant purified EphB4 kinase domain

-

Poly-(Glu-Tyr) peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (in DMSO)

-

96-well microplates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the recombinant EphB4 kinase and the peptide substrate to the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based EphB4 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit EphB4 autophosphorylation in a cellular context.

Materials:

-

Cells overexpressing EphB4 (e.g., HEK293 or A375 cells)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Clustered ephrin-B2-Fc ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EphB4 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Plate the EphB4-overexpressing cells and allow them to adhere overnight.

-

The following day, starve the cells in serum-free medium for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[3]

-

Stimulate the cells with pre-clustered ephrin-B2-Fc (e.g., 1 µg/mL) for 15-30 minutes at 37°C.[3]

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the clarified lysates with an anti-EphB4 antibody overnight at 4°C with gentle rotation to form immune complexes.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with cold lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated EphB4.

-

Strip the membrane and re-probe with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4.

-

Detect the signals using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated EphB4 to total EphB4 and calculate the ED50 of this compound.

In Vivo Dorsal Skinfold Chamber Angiogenesis Assay

This model allows for the real-time visualization and quantification of angiogenesis in vivo and the assessment of the anti-angiogenic effects of this compound.

Materials:

-

Mice (e.g., C57BL/6 or immunodeficient strains)

-

Dorsal skinfold chamber hardware

-

Surgical instruments

-

Anesthetics

-

Growth factor to induce angiogenesis (e.g., VEGF)

-

This compound formulation for oral administration

-

Intravital microscope equipped with fluorescence imaging capabilities

-

Fluorescently labeled dextrans (for vessel visualization and permeability assessment)

Procedure:

-

Chamber Implantation:

-

Anesthetize the mouse.

-

Surgically implant the dorsal skinfold chamber, which consists of two symmetrical frames that sandwich an extended double layer of skin.

-

Remove one layer of skin in a circular area on one side of the chamber, exposing the underlying striated muscle and subcutaneous tissue of the opposing skin layer.

-

A coverslip is secured over the exposed tissue to create a transparent observation window.

-

Allow the animal to recover for a couple of days.

-

-

Angiogenesis Induction:

-

Implant a small sponge or gel containing a pro-angiogenic factor like VEGF into the chamber to stimulate new blood vessel growth.

-

-

This compound Treatment:

-

Administer this compound or a vehicle control to the mice daily via oral gavage at the desired doses.[9]

-

-

Intravital Microscopy and Quantification:

-

At specified time points, anesthetize the mouse and place it on the microscope stage.

-

Inject a fluorescently labeled high-molecular-weight dextran intravenously to visualize the vasculature.

-

Acquire images of the microvasculature within the chamber.

-

Analyze the images to quantify various parameters of angiogenesis, such as vessel density, vessel length, and branching points.

-

Vascular permeability can also be assessed by measuring the extravasation of the fluorescent dextran.

-

Continue monitoring over a period of 1-2 weeks.

-

-

Data Analysis:

-

Compare the angiogenic parameters between the this compound-treated and control groups to determine the efficacy of the inhibitor.

-

Impact on Downstream Signaling Pathways and Mandatory Visualizations

This compound-mediated inhibition of EphB4 kinase activity blocks the initiation of the forward signaling cascade. This leads to the modulation of key downstream pathways that are critical for endothelial cell function.

EphB4 Forward Signaling Pathway

The following diagram illustrates the canonical EphB4 forward signaling pathway, which is inhibited by this compound.

Caption: EphB4 forward signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Biochemical Kinase Assay

The following diagram outlines the workflow for an in vitro kinase assay to determine the IC50 of this compound.

Caption: Workflow for a biochemical kinase inhibition assay.

Experimental Workflow: Cell-Based Autophosphorylation Assay

This diagram illustrates the key steps in an immunoprecipitation and Western blot experiment to measure the inhibition of EphB4 autophosphorylation in cells.

Caption: Workflow for a cell-based EphB4 autophosphorylation assay.

Conclusion

This compound is a powerful and specific inhibitor of EphB4 receptor tyrosine kinase, effectively blocking its forward signaling pathway. This guide has provided a detailed overview of its mechanism of action, quantitative inhibitory profile, and its impact on downstream signaling. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers investigating Ephrin signaling in various physiological and pathological contexts. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the EphB4 signaling axis.

References

- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Essential Roles of EphB Receptors and EphrinB Ligands in Endothelial Cell Function and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EphrinB2/EphB4 signaling regulates non‐sprouting angiogenesis by VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

NVP-BHG712: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase, demonstrating significant anti-angiogenic properties. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and detailed protocols related to the investigation of this compound's effects on angiogenesis. The document summarizes quantitative data on its inhibitory activity and provides a comprehensive understanding of its role in modulating VEGF-driven angiogenesis through the inhibition of EphB4 forward signaling.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Eph receptor tyrosine kinases and their ephrin ligands are key players in embryonic vascular development and pathological neovascularization.[1] Specifically, the EphB4 receptor and its ligand ephrinB2 are crucial for vascular remodeling and the differentiation of arteries and veins.[2] this compound has emerged as a valuable tool for dissecting the role of EphB4 signaling in these processes. This document details the anti-angiogenic properties of this compound, focusing on its mechanism of action and its effects in preclinical models.

Mechanism of Action

This compound is an orally active inhibitor of EphB4 kinase autophosphorylation.[3] Its primary mechanism of anti-angiogenic activity stems from the selective inhibition of EphB4 forward signaling.[2][4] While Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, studies have revealed a close crosstalk between the VEGFR and EphR signaling pathways.[2][4] this compound has been shown to inhibit VEGF-driven angiogenesis in vivo, despite having minimal effects on VEGF receptor (VEGFR) activity in vitro.[2][3] This indicates that EphB4 forward signaling is a critical mediator of VEGF-induced angiogenesis, and its inhibition by this compound is sufficient to block this process.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / ED50 | Reference |

| EphB4 | Cell-based autophosphorylation ELISA | 25 nM (ED50) | [2][5] |

| EphA2 | Kinase autophosphorylation | 3.3 nM (IC50) | [3] |

| EphB4 | Kinase autophosphorylation | 3.0 nM (IC50) | [3] |

| VEGFR2 | Cell-based phospho-RTK-ELISA | 4200 nM (ED50) | [2] |

| c-Raf | Biochemical in vitro kinase assay | 0.395 µM (IC50) | [5] |

| c-Src | Biochemical in vitro kinase assay | 1.266 µM (IC50) | [5] |

| c-Abl | Biochemical in vitro kinase assay | 1.667 µM (IC50) | [5] |

Table 2: In Vivo Efficacy of this compound in a VEGF-Driven Angiogenesis Model

| Dose (Oral Administration) | Effect | Reference |

| 3 mg/kg/day | Significant inhibition of VEGF-stimulated tissue formation and vascularization | [2][3] |

| 10 mg/kg/day | Reversal of VEGF-enhanced tissue formation and vessel growth | [2][3] |

| 30 mg/kg/day | Inhibition of VEGF-driven tissue growth and angiogenesis | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

Cell-Based Phospho-RTK-ELISA for EphB4 Autophosphorylation

This assay quantifies the inhibition of EphB4 receptor autophosphorylation in a cellular context.[2]

Materials:

-

A375 melanoma cells stably overexpressing human full-length EphB4.

-

96-well plates (Nunc MaxiSorb).

-

Starvation medium: FCS-free medium containing 0.1% BSA.

-

Stimulation solution: Soluble ephrinB2-Fc (1 µg/ml).

-

Lysis buffer: RIPA buffer.

-

Coating solution: Soluble ephrinB2-Fc (100 ng/well).

-

Detection antibody: Anti-phospho-tyrosine antibody (mab PY20) coupled to alkaline phosphatase.

-

Substrate buffer.

-

Wash buffer: PBS.

Protocol:

-

Seed the stable A375-EphB4 cells in 96-well plates and allow them to adhere for 24 hours.

-

Starve the cells overnight in starvation medium.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate EphB4 autophosphorylation by adding soluble ephrinB2-Fc for 20 minutes.

-

Lyse the cells using RIPA buffer.

-

Coat Nunc MaxiSorb plates with soluble ephrinB2-Fc overnight.

-

Transfer the cell lysates to the coated plates to capture the EphB4 receptor.

-

Detect the level of phosphorylated EphB4 using the anti-phospho-tyrosine antibody.

-

Quantify the bound antibody by adding the substrate buffer and measuring the absorbance.

In Vivo Growth Factor-Induced Angiogenesis Model

This model assesses the effect of this compound on VEGF-driven angiogenesis in mice.[2]

Materials:

-

Teflon chambers.

-

Agar.

-

Recombinant VEGF.

-

Female nude mice.

-

This compound.

-

Vehicle control.

Protocol:

-

Prepare Teflon chambers by filling them with agar mixed with a specified concentration of VEGF.

-

Surgically implant the chambers subcutaneously into the flank of the mice.

-

Randomly assign the mice to treatment groups (vehicle control or different doses of this compound).

-

Administer this compound or the vehicle orally on a daily basis for the duration of the experiment (e.g., 4 days).

-

At the end of the treatment period, euthanize the mice and carefully dissect the newly formed tissue surrounding the Teflon chamber.

-

Measure the weight of the newly formed tissue as an indicator of tissue growth.

-

Quantify the vascularization of the tissue by measuring the hemoglobin content (as an equivalent of blood volume) and Tie2 levels (as a marker for endothelial cells).

Autophosphorylation of Transiently Expressed Eph Receptors

This western blot-based assay is used to determine the selectivity of this compound against a panel of Eph receptors.[2]

Materials:

-

HEK293 cells.

-

Expression plasmids for various human Eph receptors (e.g., EphA2, EphA3, EphB2, EphB3, EphB4) with epitope tags (e.g., V5 or myc).

-

Transfection reagent (e.g., FuGENE 6).

-

Soluble ephrinA1-Fc and ephrinB1/B2-Fc.

-

This compound.

-

Lysis buffer.

-

Antibodies for immunoprecipitation (anti-V5 or anti-myc).

-

Anti-phospho-tyrosine antibody (e.g., 4G10) for western blotting.

Protocol:

-

Transiently transfect HEK293 cells with the expression plasmids for the different Eph receptors.

-

Allow the cells to express the receptors for a specified time.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate receptor autophosphorylation by adding the appropriate soluble ephrin ligand (ephrinA1-Fc for EphA receptors, ephrinB1/B2-Fc for EphB receptors).

-

Lyse the cells and perform immunoprecipitation to isolate the specific Eph receptor using the epitope tag antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-phospho-tyrosine antibody to detect the level of receptor autophosphorylation.

-

Analyze the resulting bands to determine the dose-dependent inhibition of each Eph receptor by this compound.

Conclusion

This compound is a highly effective inhibitor of EphB4, demonstrating potent anti-angiogenic activity by disrupting the crosstalk between EphB4 and VEGF signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of targeting the EphB4 receptor in angiogenesis-dependent diseases. The high selectivity of this compound for EphB4 over VEGFR2 makes it a valuable tool for specifically studying the role of EphB4 in neovascularization. Further research into the clinical applications of this compound and similar molecules is warranted.

References

- 1. EphrinB2/EphB4 signaling regulates non‐sprouting angiogenesis by VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

NVP-BHG712: A Technical Guide on its Impact on Tumor Angiogenesis and Vascular Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NVP-BHG712, a potent and selective small-molecule inhibitor of the EphB4 receptor tyrosine kinase. It details the compound's mechanism of action, its significant impact on tumor angiogenesis and vascular development, and the experimental frameworks used to elucidate these effects. This document is intended to be a comprehensive resource for researchers and professionals in the fields of oncology, vascular biology, and drug development.

Core Mechanism of Action

This compound is a pyrazolo[3,4-d]pyrimidine-based compound that functions as an orally active and selective inhibitor of EphB4, a receptor tyrosine kinase crucial for vessel development and tumor angiogenesis.[1] The compound exerts its anti-angiogenic effects by inhibiting the autophosphorylation of EphB4.[1] While highly selective for EphB4, this compound has been shown to have activity against other kinases, albeit at significantly lower potencies.[2]

A critical consideration for researchers is the existence of a regioisomer, NVPiso, which has been identified in commercially available samples of this compound.[3] This regioisomer exhibits a different selectivity profile, with a notably lower inhibitory effect on the EphB4 receptor.[3] This underscores the importance of verifying the chemical identity and purity of the compound in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Potency (ED50 / IC50) | Cell Line / Conditions | Reference |

| EphB4 | Cellular Autophosphorylation ELISA | ED50: 25 nM | A375 melanoma cells | [2][4] |

| EphB4 | Kinase Assay | IC50: 3.0 nM | [5] | |

| VEGFR2 | Cellular Autophosphorylation ELISA | ED50: 4.2 µM | Stable transfected A375 cells | [2][4] |

| c-Raf | Biochemical Kinase Assay | IC50: 0.395 µM | Recombinant purified kinase | [2][4] |

| c-Src | Biochemical Kinase Assay | IC50: 1.266 µM | Recombinant purified kinase | [2][4] |

| c-Abl | Biochemical Kinase Assay | IC50: 1.667 µM | Recombinant purified kinase | [2][4] |

| EphA2 | Kinase Assay | IC50: 3.3 nM | [5] |

Table 2: In Vivo Efficacy of this compound in a VEGF-Driven Angiogenesis Model

| Dosage (Oral, Daily) | Effect on Tissue Formation | Effect on Vascularization | Animal Model | Reference |

| 3 mg/kg | Significant Suppression | Significant Suppression | Growth factor implant model in mice | [2][4][5] |

| 10 mg/kg | Potent Reversal | Potent Reversal | Growth factor implant model in mice | [2][4][5] |

| 30 mg/kg | Inhibition | Inhibition | Growth factor implant model in mice | [5] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: EphB4 forward signaling pathway and its inhibition by this compound.

Caption: Workflow for the in vivo VEGF-driven angiogenesis model.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies of this compound.

In Vitro Kinase and Cell-Based Assays

1. Cell-Based Phospho-RTK-ELISA:

-

Objective: To determine the cellular potency of this compound in inhibiting receptor tyrosine kinase autophosphorylation.

-

Methodology:

-

A375 melanoma cells stably transfected to overexpress human full-length EphB4 were seeded in 96-well plates and cultured for 24 hours.[6]

-

Cells were serum-starved overnight in a medium containing 0.1% BSA.[6]

-

To induce EphB4 autophosphorylation, cells were stimulated with soluble ephrinB2-Fc (1 µg/ml) for 20 minutes.[6]

-

Cells were lysed, and the lysate was captured on plates coated with soluble ephrinB2-Fc.[6]

-

Phosphorylated EphB4 was detected using an anti-phospho-tyrosine antibody (mab PY20) conjugated to alkaline phosphatase.[4][6]

-

The optical density was measured at 405 nm to quantify the level of phosphorylated EphB4.[4][6]

-

2. Autophosphorylation of Transiently Expressed Eph Receptors:

-

Objective: To assess the selectivity of this compound against a panel of Eph receptors.

-

Methodology:

-

HEK293 cells were transiently transfected with cDNAs for various full-length Eph receptors.[4][7]

-

Eph receptor autophosphorylation was stimulated by the addition of the appropriate ligand (e.g., ephrinA1-Fc for EphA2 and EphA3; a combination of ephrinB1-Fc and ephrinB2-Fc for EphB receptors) for 30 minutes.[7]

-

The different Eph receptors were immunoprecipitated from cell lysates.[4]

-

Tyrosine phosphorylation of the receptors was analyzed by Western blotting using generic anti-phospho-tyrosine antibodies.[4]

-

In Vivo Angiogenesis Model

1. Growth Factor-Induced Angiogenesis Model:

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting VEGF-driven angiogenesis.

-

Methodology:

-

Porous Teflon chambers were filled with 0.5 ml of 0.8% (w/v) buffered agar, either alone or containing 2 µg of recombinant purified VEGF.[8]

-

These chambers were implanted subcutaneously in mice.[4]

-

Mice in the treatment groups received daily oral doses of this compound (e.g., 3, 10, and 30 mg/kg/day).[5][8]

-

After 4 days, the newly formed tissue adherent to the chamber was harvested.[4]

-

The extent of angiogenesis was quantified by measuring:

-

Impact on Tumor Angiogenesis and Vascular Development

This compound has demonstrated significant anti-angiogenic properties, primarily through its inhibition of EphB4 forward signaling. The EphB4/ephrinB2 system is a key player in embryonic vessel development, vascular remodeling, and pathological angiogenesis, including that which occurs in tumors.[4][6][9]

Studies have shown a close crosstalk between the VEGFR and Eph receptor signaling pathways in vessel formation.[4][6][9] this compound effectively inhibits VEGF-driven vessel formation in vivo, even though it has minimal effects on VEGFR activity in vitro or in cellular assays at concentrations that inhibit EphB4.[4][6][9] This suggests that EphB4 forward signaling is a critical mediator of VEGF-induced angiogenesis, and its inhibition is sufficient to block this process.[4][6][9]

In a VEGF-driven angiogenesis model, oral administration of this compound at a dose of 3 mg/kg significantly suppressed VEGF-stimulated tissue formation and vascularization.[2] At 10 mg/kg, the compound was able to potently reverse VEGF-enhanced tissue formation and vessel growth.[2] These findings highlight the potential of this compound as a therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer.

However, it is important to note that in some tumor models, the role of EphB4 signaling can be complex. For instance, in an A375 melanoma xenograft model, EphB4 was found to be a positive regulator of tumor growth but a negative regulator of tumor vascularization and perfusion.[3] In this specific context, the effects were attributed to ephrinB2 reverse signaling, as treatment with this compound (and its regioisomer) did not significantly alter the EphB4-induced effects on tumor growth and vascularization.[3]

Conclusion

This compound is a well-characterized and potent inhibitor of EphB4 kinase activity with demonstrated anti-angiogenic effects in preclinical models. Its ability to disrupt VEGF-driven angiogenesis through the inhibition of EphB4 forward signaling presents a compelling rationale for its further investigation as a potential anti-cancer therapeutic. The complexities of Eph/ephrin signaling, including the bidirectional nature of the pathway and the potential for context-dependent effects, necessitate careful consideration in the design and interpretation of future studies. Furthermore, the documented existence of the NVPiso regioisomer highlights the critical need for rigorous analytical characterization of the compound in all research applications. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of targeting the EphB4 pathway with this compound.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The discovery and development of NVP-BHG712.

An In-depth Technical Guide to the Discovery and Development of NVP-BHG712

Abstract

This compound is a potent and highly selective small molecule inhibitor of the EphB4 receptor tyrosine kinase. Developed through rational drug design, it has been instrumental in elucidating the role of EphB4 forward signaling in physiological and pathological processes, particularly in angiogenesis. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols associated with this compound, intended for researchers and professionals in the field of drug development.

Discovery and Design

This compound was identified through a focused drug discovery program aimed at developing a specific inhibitor of the EphB4 kinase. Its design was supported by molecular modeling of the EphB4 kinase domain and further refined using structure-activity relationship (SAR) data.[1] The optimization process was guided by its ability to inhibit EphB4 autophosphorylation in a cellular assay format.[1]

A critical aspect of its development history is the emergence of a regioisomer, termed NVPiso, which was found in many commercial batches.[2][3] This isomer, differing only by the position of a methyl group, exhibits a significantly different kinase selectivity profile, underscoring the high degree of structural precision required for its specific activity.[4]

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of Eph receptors, primarily EphB4. Eph receptors and their ephrin ligands are key players in bidirectional signaling that regulates cell morphology, adhesion, and migration.[3] this compound specifically blocks the "forward signaling" cascade initiated by ligand binding to the EphB4 receptor, without affecting the "reverse signaling" from the ephrin ligand.[1][5]

Interestingly, while having minimal direct inhibitory effects on the VEGF receptor (VEGFR), this compound effectively inhibits VEGF-driven angiogenesis in vivo.[1][5] This suggests a significant crosstalk between the VEGFR and Eph receptor signaling pathways, where EphB4 forward signaling is a crucial mediator of VEGF-induced angiogenesis.[1][5]

Signaling Pathway Diagram

Caption: this compound inhibits EphB4 forward signaling, blocking downstream pathways like RAS/MAPK.

In Vitro Kinase Selectivity and Potency

This compound demonstrates high potency for EphB4 with significant selectivity over other kinases, particularly VEGFR2. This selectivity is crucial for its utility as a specific pharmacological tool to probe EphB4 function.

| Target Kinase | Assay Type | Potency (IC₅₀ / ED₅₀) | Reference |

| EphB4 | Cell-based Autophosphorylation | 25 nM (ED₅₀) | [6][7] |

| EphB4 | Biochemical | 3.0 nM (IC₅₀) | [8] |

| EphA2 | Biochemical | 3.3 nM (IC₅₀) | [8] |

| VEGFR2 | Cell-based Autophosphorylation | 4200 nM (ED₅₀) | [6][7] |

| c-Raf | Biochemical | 0.395 µM (IC₅₀) | [6] |

| c-Src | Biochemical | 1.266 µM (IC₅₀) | [6] |

| c-Abl | Biochemical | 1.667 µM (IC₅₀) | [6] |

Table 1: In Vitro Potency and Selectivity of this compound.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have confirmed the in vivo activity of this compound. It exhibits excellent pharmacokinetic properties following oral administration and effectively inhibits angiogenesis in a VEGF-driven model.[1][5]

| Animal Model | Dosing | Key Findings | Reference |

| Mouse Growth Factor Implant | 3 mg/kg/day p.o. | Significant inhibition of VEGF-stimulated tissue formation and vascularization. | [1][6][7] |

| Mouse Growth Factor Implant | 10 mg/kg/day p.o. | Sufficient to reverse VEGF-enhanced tissue formation and vessel growth. | [1][6][7] |

| Pharmacokinetic Study (Mouse) | 50 mg/kg p.o. | Achieved concentrations around 10 µM in lung and liver tissue for up to 8 hours. | [1] |

Table 2: Summary of In Vivo Preclinical Studies of this compound.

Key Experimental Protocols

Cellular EphB4 Autophosphorylation Assay

This assay is fundamental to determining the cellular potency of this compound.

-

Cell Line: A375 melanoma cells, which have low endogenous EphB4 levels, are stably transfected to overexpress human full-length EphB4 receptor fused to a C-terminal myc-epitope tag.[1]

-

Culture and Treatment: Cells are cultured under standard conditions. Prior to the experiment, cells are serum-starved and then treated with varying concentrations of this compound.

-

Stimulation: EphB4 autophosphorylation is stimulated by adding a suitable ligand, such as ephrinB2-Fc.

-

Lysis and Capture ELISA: Cells are lysed, and the EphB4-myc protein is captured on an anti-myc antibody-coated ELISA plate.

-

Detection: The level of tyrosine phosphorylation is detected using a generic anti-phospho-tyrosine antibody conjugated to a reporter enzyme (e.g., HRP). The signal is quantified by colorimetric or chemiluminescent detection.

-

Data Analysis: The dose-dependent inhibition of phosphorylation is plotted to calculate the ED₅₀ value.

In Vivo VEGF-Driven Angiogenesis Model

This protocol assesses the anti-angiogenic effects of this compound in a live animal model.

-

Chamber Preparation: Porous Teflon chambers are filled with 0.8% (w/v) buffered agar. For the treatment group, recombinant purified VEGF (e.g., 2 µg) is incorporated into the agar.[1]

-

Implantation: The chambers are implanted subcutaneously into mice.[1]

-

Drug Administration: Mice in the treatment arms are administered this compound orally (p.o.) once daily at specified doses (e.g., 3, 10, 30 mg/kg).[1]

-

Tissue Harvest: After a defined period (e.g., 4 days), the chambers and the surrounding newly formed tissue are explanted.

-

Quantification of Angiogenesis: The amount of vascularized tissue growing around the chamber is quantified. This can be done by measuring the weight of the tissue and assessing vessel density through hemoglobin content or by staining for endothelial cell markers like Tie-2.[1]

-

Data Analysis: The reduction in tissue growth and vascularization in the this compound-treated groups is compared to the VEGF-only control group.

Drug Development and Evaluation Workflow

Caption: The development path of this compound from target identification to preclinical evaluation.

Conclusion

This compound is a seminal compound in the study of EphB4 signaling. Its high potency and selectivity, established through rigorous preclinical testing, have made it an invaluable tool for dissecting the role of EphB4 in angiogenesis and other cellular processes. The detailed methodologies and data presented herein provide a technical foundation for researchers utilizing or developing targeted kinase inhibitors. The distinction between this compound and its regioisomer NVPiso also serves as a crucial case study in the importance of chemical purity and structural verification in pharmacological research.

References

- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of NVP-BHG712 in Embryonic Vessel Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise formation of a functional vascular network is a cornerstone of embryonic development, a process orchestrated by a complex interplay of signaling molecules. Among these, the EphB4 receptor tyrosine kinase and its ligand, ephrinB2, have emerged as critical regulators of angiogenesis and vasculogenesis.[1][2][3] Dysregulation of this pathway is embryonic lethal, underscoring its fundamental importance.[4][5][6][7] NVP-BHG712, a potent and selective small molecule inhibitor of the EphB4 kinase, offers a valuable tool to dissect the intricacies of EphB4 forward signaling in vascular development.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its putative role in embryonic vessel formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While direct experimental evidence of this compound in embryonic models is limited, its known function as an EphB4 inhibitor allows for strong inferences about its effects on embryonic vasculature based on the well-established role of the EphB4/ephrinB2 pathway in this process.

The EphB4/ephrinB2 Signaling Axis in Embryonic Vasculature

During embryonic development, the EphB4 receptor and its transmembrane ligand, ephrinB2, are expressed in a complementary pattern, with EphB4 predominantly on venous endothelial cells and ephrinB2 on arterial endothelial cells.[4][8] This distinct localization is fundamental for the establishment of arterial-venous identity and the proper remodeling of the primary vascular plexus.[5][8][9] The interaction between EphB4 and ephrinB2 mediates bidirectional signaling: "forward" signaling through the EphB4 receptor's kinase domain into the venous cells, and "reverse" signaling through the cytoplasmic domain of ephrinB2 into the arterial cells.[2][4]

Genetic knockout studies in mice have unequivocally demonstrated the criticality of this pathway. Mice lacking either EphB4 or ephrinB2 die mid-gestation due to severe vascular abnormalities, including failed remodeling of the yolk sac vasculature and defective intersomitic vessel formation.[1][6][7][10] These defects arise from a failure in the segregation of arterial and venous domains, leading to improper connections and a disorganized vascular network.[5]

This compound: A Selective Inhibitor of EphB4 Forward Signaling

This compound is an orally active, small molecule inhibitor that specifically targets the kinase activity of the EphB4 receptor.[1][11] By inhibiting the autophosphorylation of EphB4, this compound effectively blocks "forward" signaling without directly affecting ephrinB2 "reverse" signaling.[2][3] This specificity makes it a powerful tool to distinguish the distinct roles of these two signaling arms.[2]

Data Presentation: Kinase Selectivity and Potency of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against EphB4 and other kinases.

| Target Kinase | Assay Type | Potency (IC50/ED50) | Reference |

| EphB4 | Cell-based autophosphorylation | 25 nM (ED50) | [2][12] |

| EphB4 | In vitro kinase assay | 3.0 nM (IC50) | [11] |

| EphA2 | In vitro kinase assay | 3.3 nM (IC50) | [11] |

| VEGFR2 | Cell-based autophosphorylation | 4200 nM (ED50) | [2] |

| c-Raf | Cell-free assay | 0.395 µM (IC50) | [12] |

| c-Src | Cell-free assay | 1.266 µM (IC50) | [12] |

| c-Abl | Cell-free assay | 1.667 µM (IC50) | [12] |

Visualizing the Molecular Interactions

EphB4/ephrinB2 Signaling at the Arterial-Venous Interface

Caption: EphB4/ephrinB2 bidirectional signaling and inhibition by this compound.

Logical Flow: this compound's Inferred Role in Embryonic Vasculature

Caption: Inferred effects of this compound on embryonic vessel development.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro EphB4 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EphB4 kinase.

Materials:

-

Recombinant human EphB4 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled [γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the recombinant EphB4 kinase, the poly(Glu, Tyr) substrate, and the diluted this compound in kinase buffer.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell-Based EphB4 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit EphB4 autophosphorylation in a cellular context.[2][13]

Materials:

-

HEK293 cells transiently transfected with full-length human EphB4[2]

-

Soluble ephrinB2-Fc ligand[2]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EphB4 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for Western blotting

-

Protein A/G agarose beads

Procedure:

-

Culture HEK293 cells expressing EphB4 to near confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.[13]

-

Stimulate the cells with pre-clustered ephrinB2-Fc for 30 minutes to induce EphB4 autophosphorylation.[13]

-

Wash the cells with ice-cold PBS and lyse them.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate EphB4 from the lysates using an anti-EphB4 antibody and protein A/G beads.

-

Wash the immunoprecipitates to remove non-specifically bound proteins.

-

Elute the proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phosphotyrosine antibody to detect phosphorylated EphB4.

-

Re-probe the membrane with an anti-EphB4 antibody to confirm equal loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of EphB4 autophosphorylation and calculate the ED50 value.

Experimental Workflow: In Vivo VEGF-Induced Angiogenesis Model

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Artery and vein size is balanced by Notch and ephrin-B2/EphB4 during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of ephrinB2 in blood vessel development. - UCL Discovery [discovery.ucl.ac.uk]

- 8. Specification of arterial, venous, and lymphatic endothelial cells during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. References [informatics.jax.org]

- 10. Cardiovascular ephrinB2 function is essential for embryonic angiogenesis [ouci.dntb.gov.ua]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NVP-BHG712 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and administration of NVP-BHG712, a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, in mouse models of cancer and angiogenesis. The information compiled is based on established pre-clinical research and aims to facilitate the effective design and execution of in vivo studies.

Introduction

This compound is a small molecule inhibitor that selectively targets the kinase activity of Ephrin type-B receptor 4 (EphB4).[1][2][3] EphB4 and its ligand, ephrin-B2, are critically involved in various physiological and pathological processes, including embryonic development, angiogenesis, and tumor progression.[4][5][6] this compound exerts its biological effects by inhibiting EphB4 forward signaling, which has been shown to play a crucial role in VEGF-driven angiogenesis.[1][3] While highly selective for EphB4, some off-target activity against c-raf, c-src, and c-abl has been observed.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo application of this compound in mouse models.

Table 1: In Vivo Efficacy and Dosage of this compound

| Mouse Model | Dosage | Administration Route | Treatment Schedule | Observed Effects | Reference |

| VEGF-induced angiogenesis model | 3 mg/kg | Oral (p.o.) | Daily | Significant inhibition of VEGF-stimulated tissue formation and vascularization. | [1][2] |

| VEGF-induced angiogenesis model | 10 mg/kg | Oral (p.o.) | Daily | Reversal of VEGF-enhanced tissue formation and vessel growth. | [1][2] |

| VEGF-induced angiogenesis model | 30 mg/kg | Oral (p.o.) | Daily | Dose-dependent inhibition of VEGF-driven angiogenesis. | [7][8] |

| A375 melanoma xenografts | 10 mg/kg | Oral (p.o.) | Once a day, weekdays only | Used to study the influence on tumor growth, perfusion, and hypoxia. | [9] |

| HEK293/ABCC10 cells subcutaneous xenograft | 25 mg/kg (co-administered with paclitaxel) | Not specified | Not specified | Markedly decreased tumor volumes, sizes, and weights. | [7] |

| Sarcoma lung metastasis xenograft | Not specified | Not specified | Not specified | Decreased lung metastasis formation. | [7] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Mouse Model/Tissue | Dosage | Reference |

| Plasma Concentration | ~10 µM (up to 8h) | Not specified | 3 mg/kg (p.o.) | [2] |

| Lung Tissue Concentration | ~10 µM (up to 8h) | Lung | 50 mg/kg (p.o.) | [1] |

| Liver Tissue Concentration | ~10 µM (up to 8h) | Liver | 50 mg/kg (p.o.) | [1] |

| EphB4 Phosphorylation Inhibition | Pronounced effect at ~1 nmol/g (~1 µM) | Lung | 50 mg/kg (p.o.) | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the formulation of this compound for oral gavage in mice.

Materials:

-

This compound (free base)

-

1-Methyl-2-pyrrolidone (NMP)

-

Polyethylene glycol 300 (PEG300)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Dissolution in NMP: First, dissolve the this compound free base in NMP.

-

Dilution with PEG300: Dilute the NMP solution with PEG300 to achieve a final concentration of 10% (v/v) NMP and 90% (v/v) PEG300.[1][9]

-

Final Concentration: The final concentration of the this compound solution should be prepared to deliver the desired dose in a specific administration volume. For example, a final concentration of 5 mg/mL is used to deliver a 50 mg/kg dose at an administration volume of 10 mL/kg body weight.[1]

-

Mixing: Ensure the solution is clear and homogenous by vortexing thoroughly.

-

Storage: Use the freshly prepared solution for administration.

Protocol 2: In Vivo Angiogenesis Assay (VEGF Implant Model)

This protocol outlines a common method to assess the anti-angiogenic effects of this compound in mice.

Materials:

-

Agar

-

Vascular Endothelial Growth Factor (VEGF)

-

This compound formulation (from Protocol 1)

-

Surgical tools for subcutaneous implantation

-

Anesthesia

-

Mice

Procedure:

-

VEGF Chamber Preparation: Prepare agar chambers containing VEGF. These chambers will be implanted subcutaneously in the mice to induce localized angiogenesis.

-

Implantation: Under anesthesia, surgically implant the VEGF-containing agar chambers subcutaneously into the mice.

-

This compound Administration: Administer the prepared this compound formulation to the mice via oral gavage at the desired dosage (e.g., 3, 10, or 30 mg/kg) on a daily schedule.[1][7][8] A control group should receive the vehicle (10% NMP, 90% PEG300).

-

Tissue Collection and Analysis: After the treatment period (e.g., 4 days), euthanize the mice and carefully excise the tissue surrounding the implanted chamber.[8]

-

Quantification of Angiogenesis: Assess the amount of newly formed vascularized tissue. This can be quantified by measuring the tissue weight or by analyzing the hemoglobin content, which is converted to blood equivalents.

Protocol 3: Xenograft Mouse Model for Tumor Growth Inhibition

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma)

-

Matrigel (or other appropriate extracellular matrix)

-

This compound formulation (from Protocol 1)

-

Calipers for tumor measurement

-

Mice (immunocompromised, e.g., nude mice)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

-

Treatment Initiation: Once tumors have reached a predetermined size, randomize the mice into treatment and control groups.

-

This compound Administration: Administer the prepared this compound formulation orally to the treatment group according to the desired dose and schedule (e.g., 10 mg/kg, daily on weekdays).[9] The control group receives the vehicle.

-

Tumor Growth Assessment: Continue to monitor and measure tumor volumes throughout the treatment period.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

Visualizations

Signaling Pathway of this compound Action

References

- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. EPH receptor B4 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. file.glpbio.com [file.glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BHG712: Application Notes and Protocols for In Vivo Angiogenesis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NVP-BHG712, a potent and selective EphB4 receptor tyrosine kinase inhibitor, in in vivo models of angiogenesis. The following sections detail the recommended dosage, experimental protocols, and the underlying signaling pathways involved.

Summary of In Vivo Efficacy

This compound has been demonstrated to effectively inhibit VEGF-driven angiogenesis in vivo. The primary mechanism of action is the inhibition of EphB4 forward signaling, which plays a crucial role in vascular development and pathological angiogenesis.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound from a key in vivo study using a VEGF-driven angiogenesis model in mice.

| Parameter | Details |

| Compound | This compound |

| In Vivo Model | Growth factor (VEGF) implant model in mice |

| Administration Route | Oral (p.o.) |

| Dosage Range | 3, 10, and 30 mg/kg/day |

| Treatment Duration | Daily |

| Observed Effects | - 3 mg/kg/day: Significant inhibition of VEGF-stimulated tissue formation and vascularization.[1][2][3][4] - 10 mg/kg/day: Reversal of VEGF-enhanced tissue formation and vessel growth.[1][2][3][4] |

| Pharmacokinetics | A dose of 50 mg/kg results in long-lasting exposure, with concentrations maintained at approximately 10 µM in plasma, lung, and liver for up to 8 hours, leading to sustained inhibition of EphB4 kinase activity.[1][5] |

Signaling Pathway

This compound specifically inhibits the kinase activity of the EphB4 receptor, thereby blocking its forward signaling cascade. This pathway is known to crosstalk with VEGF receptor signaling, making its inhibition an effective strategy to block VEGF-driven angiogenesis.[5][6]

Experimental Protocols

The following is a detailed protocol for a VEGF-driven Matrigel plug angiogenesis assay in mice, a common in vivo model to assess the efficacy of angiogenesis inhibitors like this compound.

VEGF-Driven Matrigel Plug Angiogenesis Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug containing VEGF.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Growth factor-reduced Matrigel

-

Recombinant murine or human VEGF

-

Heparin

-

Sterile, ice-cold PBS

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

6-8 week old mice (e.g., C57BL/6 or immunodeficient strains like nude mice)

-

Insulin syringes with 27G needles

-

Surgical tools

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

-

Tissue processing reagents (formalin, paraffin) and histology supplies

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Experimental Workflow:

Procedure:

-

Preparation of Matrigel Mixture (on ice):

-

Thaw growth factor-reduced Matrigel overnight at 4°C.

-

On the day of the experiment, keep all reagents and pipette tips on ice.

-

Prepare the Matrigel mixture: for each injection, mix Matrigel (e.g., 400 µL), heparin (e.g., 20 U/mL final concentration), and VEGF (e.g., 150 ng/mL final concentration).

-

For the negative control group, omit VEGF from the mixture.

-

Keep the mixture on ice to prevent premature solidification.

-

-

Animal Handling and Injection:

-

Acclimatize mice to the housing conditions for at least one week.

-

Anesthetize the mice using a recommended anesthetic protocol.

-

Using a pre-chilled insulin syringe, draw up the Matrigel mixture (e.g., 0.5 mL per mouse).

-

Inject the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The Matrigel will form a solid plug at body temperature.

-

-

This compound Administration:

-

Prepare this compound in a suitable vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).

-